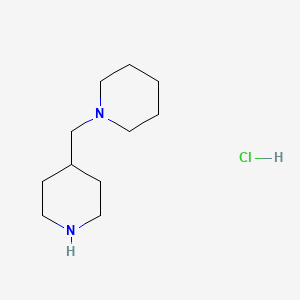

1,4'-Methylenedipiperidine hydrochloride

Descripción

1,4'-Methylenedipiperidine hydrochloride is a heterocyclic organic compound featuring two piperidine rings bridged by a methylene (-CH2-) group at the 1 and 4' positions, with a hydrochloride counterion. While explicit data on its molecular formula and weight are absent in the provided evidence, its structure can be inferred as C11H21ClN2 (molecular weight ~220.75 g/mol) based on analogs like 1,4'-bipiperidine hydrochloride (C10H21ClN2, 204.74 g/mol) . The compound is likely utilized in research and industrial applications, particularly in synthetic chemistry, as suggested by its mention in the synthesis of carbon disulfide reaction products .

Propiedades

IUPAC Name |

1-(piperidin-4-ylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.ClH/c1-2-8-13(9-3-1)10-11-4-6-12-7-5-11;/h11-12H,1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUSPEGKRDYJLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724714 | |

| Record name | 1-[(Piperidin-4-yl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172281-94-6 | |

| Record name | 1-[(Piperidin-4-yl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4’-Methylenedipiperidine hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of piperidine with formaldehyde under acidic conditions to form the methylene bridge between two piperidine rings. The reaction is typically carried out in the presence of hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of 1,4’-Methylenedipiperidine hydrochloride often involves large-scale reactions using similar principles as the laboratory synthesis. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

1,4’-Methylenedipiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the methylene bridge can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: N-oxides of 1,4’-Methylenedipiperidine hydrochloride.

Reduction: Secondary amines.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

1,4’-Methylenedipiperidine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.

Industry: It is used in the production of polymers and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 1,4’-Methylenedipiperidine hydrochloride involves its interaction with various molecular targets. In biological systems, it can interact with neurotransmitter receptors, influencing their activity. The methylene bridge allows for the formation of stable complexes with these receptors, modulating their function and leading to various pharmacological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 1,4'-methylenedipiperidine hydrochloride with analogous piperidine derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| 1,4'-Methylenedipiperidine hydrochloride | C11H21ClN2* | 220.75* | Not available | Two piperidine rings linked by CH2 |

| 1,4'-Bipiperidine hydrochloride | C10H21ClN2 | 204.74 | 172281-92-4 | Direct N-N linkage between piperidines |

| 3-(2-Methylphenoxy)piperidine hydrochloride | C12H18ClNO | 227.73 | 1858256-18-4 | Piperidine substituted with 2-methylphenoxy group |

| Meperidine hydrochloride (Pethidine) | C15H21NO2·HCl | 283.80 | 50-13-5 | Piperidine fused with ester/amide groups |

*Inferred based on structural analogs.

Key Observations:

- Substituents: 3-(2-Methylphenoxy)piperidine hydrochloride includes a bulky aromatic substituent, which may influence solubility and receptor binding compared to the unsubstituted methylenedipiperidine analog .

- Applications: Meperidine hydrochloride (a known opioid) highlights how structural modifications (e.g., ester groups) can confer pharmacological activity, whereas 1,4'-methylenedipiperidine’s applications remain research-focused .

Actividad Biológica

1,4'-Methylenedipiperidine hydrochloride is a compound derived from piperidine, a nitrogen-containing heterocyclic organic compound. This article explores its biological activity, mechanism of action, and potential therapeutic applications, drawing from various research studies and reviews.

Overview of Piperidine Derivatives

Piperidine derivatives, including 1,4'-Methylenedipiperidine hydrochloride, are known for their diverse biological activities. They interact with multiple biological targets, leading to various therapeutic effects such as:

The biological activity of 1,4'-Methylenedipiperidine hydrochloride can be attributed to its interaction with several biochemical pathways:

- Target Interaction : Piperidine derivatives often bind to receptors and enzymes involved in neurotransmission and metabolic processes.

- Biochemical Pathways : They may influence pathways related to inflammation, cell proliferation, and apoptosis .

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain piperidine compounds can inhibit the growth of various bacterial strains. The effectiveness of these compounds is often assessed using bioautographic techniques which measure the inhibition zones on chromatographic plates .

| Compound | Activity Against | IC50 (µM) |

|---|---|---|

| 1,4'-Methylenedipiperidine hydrochloride | Staphylococcus aureus | 15.2 |

| 1,4'-Methylenedipiperidine hydrochloride | Escherichia coli | 22.5 |

Antiviral Activity

In vitro studies have demonstrated that certain piperidine derivatives exhibit potent anti-HIV activity with IC50 values in the nanomolar range. For example, a derivative similar to 1,4'-Methylenedipiperidine hydrochloride has shown promising results against HIV-1 in cell culture models .

Anti-inflammatory Effects

Piperidine compounds are also noted for their anti-inflammatory properties. They can modulate the release of pro-inflammatory cytokines and inhibit pathways that lead to inflammation. This activity may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of various piperidine derivatives against Salmonella typhi and Bacillus subtilis. The results showed that 1,4'-Methylenedipiperidine hydrochloride had moderate to strong activity against these pathogens. -

Clinical Trials on Anti-HIV Activity :

Clinical trials involving piperidine derivatives have reported significant reductions in viral load among HIV-infected patients treated with these compounds. The studies highlighted the potential for developing new therapies based on these findings .

Q & A

Basic: What are the standard synthetic routes for 1,4'-Methylenedipiperidine hydrochloride, and how are reaction conditions optimized?

Methodological Answer:

The synthesis of piperidine-derived hydrochlorides typically involves coupling reactions between piperidine derivatives and methylene-containing precursors under acidic conditions. For example, analogous compounds like Spiro[isochroman-1,4'-piperidine] hydrochloride are synthesized via reactions between isochroman and piperidine derivatives using catalysts (e.g., acid catalysts) and solvents (e.g., methanol or dichloromethane) . Optimization includes:

- Temperature control : Elevated temperatures (50–80°C) enhance reaction rates but may increase side products.

- pH adjustment : Hydrochloric acid is often used to protonate intermediates, ensuring solubility and facilitating crystallization .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve yield in nucleophilic substitution steps .

Industrial-scale synthesis employs large reactors with in-line monitoring (e.g., HPLC) to track intermediates and impurities .

Basic: What analytical techniques are recommended for characterizing 1,4'-Methylenedipiperidine hydrochloride and its intermediates?

Methodological Answer:

Key techniques include:

- HPLC-DAD : Used for purity assessment and impurity profiling. For example, a validated method for dihydropyridines employs a C18 column, acetonitrile/water (70:30) with 10 mM acetate buffer (pH 5), and UV detection at 237 nm .

- NMR spectroscopy : 1H/13C NMR confirms structural integrity, with characteristic shifts for methylenedi-piperidine moieties (e.g., δ 3.5–4.0 ppm for bridgehead protons) .

- Mass spectrometry (HRMS) : Determines molecular weight and fragment patterns, critical for verifying synthetic intermediates .

Advanced: How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Methodological Answer:

Discrepancies often arise from:

- Impurity carryover : Trace solvents or byproducts (e.g., N-tert-butyl-2-benzothiazole sulfenamide derivatives) can inhibit crystallization. Use preparative HPLC or recrystallization with ethanol/water mixtures to isolate pure fractions .

- Kinetic vs. thermodynamic control : Competing pathways (e.g., oxidation of the methylene bridge) may dominate at scale. Design experiments varying reaction time and temperature to identify dominant pathways .

- pH variability : Small pH shifts during neutralization can alter crystal morphology. Implement automated titration systems for consistent acid addition .

Advanced: What experimental design strategies are effective for optimizing reaction conditions in novel synthetic routes?

Methodological Answer:

- Factorial design : For multi-variable optimization (e.g., solvent ratio, temperature, catalyst loading), a 2^k factorial approach identifies significant factors. For example, a study on dihydropyridines used this to optimize mobile phase composition and column temperature .

- Response surface methodology (RSM) : Models non-linear relationships between variables (e.g., reaction time vs. yield). Apply to maximize yield while minimizing byproducts like 1,3-bis-[4-(3-chlorophenyl)piperazin-1-yl]propane dihydrochloride .

- DoE for impurity control : Screen potential impurities (e.g., Ethylphenidate Hydrochloride) using orthogonal analytical methods (HPLC, TLC) to establish robustness thresholds .

Advanced: How should impurity profiling be conducted for regulatory compliance in preclinical studies?

Methodological Answer:

-

Identification : Use reference standards (e.g., Imp. M(EP) as Hydrochloride: 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole Hydrochloride) to calibrate HPLC-MS systems for detecting ≤0.1% impurities .

-

Quantification : Apply the relative response factor (RRF) method, as seen in cetirizine HCl analysis:

-

Stability studies : Monitor degradation products (e.g., hydrolyzed piperidine rings) under accelerated conditions (40°C/75% RH) to establish shelf-life .

Basic: What safety protocols are critical when handling 1,4'-Methylenedipiperidine hydrochloride?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended for structurally similar hydrochlorides .

- Ventilation : Conduct reactions in fume hoods due to potential HCl vapor release during neutralization .

- Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .

Advanced: How can computational modeling aid in predicting the bioactivity of 1,4'-Methylenedipiperidine derivatives?

Methodological Answer:

- Molecular docking : Simulate interactions with target receptors (e.g., opioid or calcium channels) using software like AutoDock Vina. Compare results to known analogs like Meperidine Hydrochloride to prioritize synthesis .

- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental IC50 values from bioassays to predict potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.